2-Bromo-3,3,3-trifluoroprop-1-ene

Description

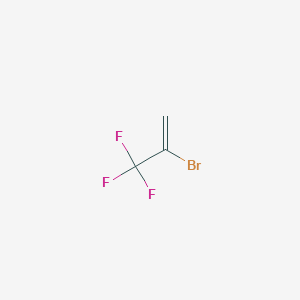

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3/c1-2(4)3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBKGNDTLQFSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883575 | |

| Record name | 1-Propene, 2-bromo-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-82-5 | |

| Record name | 2-Bromo-3,3,3-trifluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-bromo-3,3,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1514-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 2-bromo-3,3,3-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 2-bromo-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3,3,3-trifluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3,3,3-trifluoroprop-1-ene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3,3,3-trifluoroprop-1-ene, a halogenated alkene of significant interest, serves as a versatile building block in modern organic synthesis. Its unique chemical structure, featuring a vinyl bromide and a trifluoromethyl group, makes it a valuable reagent for the introduction of the trifluoromethyl moiety into complex molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of 2-Bromo-3,3,3-trifluoroprop-1-ene, with a particular focus on its relevance in pharmaceutical and agrochemical research and development. Detailed experimental protocols for its preparation are provided, along with a summary of its spectral and physical characteristics.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a paramount strategy in the design of pharmaceuticals and agrochemicals. The trifluoromethyl (-CF3) group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Bromo-3,3,3-trifluoroprop-1-ene (CAS No. 1514-82-5) has emerged as a key intermediate for the efficient installation of the trifluoromethyl group. This colorless, volatile liquid is a highly reactive compound, enabling a variety of chemical transformations. This guide aims to be a thorough resource for researchers utilizing this important synthetic tool.

Physicochemical and Spectroscopic Properties

2-Bromo-3,3,3-trifluoroprop-1-ene is a clear, colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂BrF₃ | |

| Molecular Weight | 174.95 g/mol | [2] |

| Boiling Point | 29-30 °C | |

| Density | 1.686 g/mL | [3] |

| Refractive Index (n20/D) | 1.3550 | [3] |

| Flash Point | ~ -10 °F | [3] |

| Vapor Pressure | 82 kPa at 25 °C | [3] |

| Water Solubility | 1.01 g/L at 20 °C | [4] |

| Log P (octanol-water) | 2.7 at 25 °C | [3] |

| Storage Temperature | 2-8 °C | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR | Chemical shifts are reported in ppm relative to a CHCl₃ internal standard (δ 7.26 ppm). | [5] |

| ¹³C NMR | Chemical shifts are reported in ppm relative to internal chloroform (B151607) (δ 77.16 ppm). | [5] |

| ¹⁹F NMR | Chemical shifts are reported in ppm downfield from internal fluorotrichloromethane (CFCl₃). | [5] |

| Infrared (IR) Spectroscopy | Authentic infrared spectrum available. Key absorptions are expected for C=C and C-F bonds. | [6] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected, with a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). | [7] |

Synthesis of 2-Bromo-3,3,3-trifluoroprop-1-ene

The most common and industrially relevant method for the synthesis of 2-Bromo-3,3,3-trifluoroprop-1-ene is the dehydrohalogenation of a halogenated precursor, typically 2,3-dibromo-1,1,1-trifluoropropane.[1][8]

General Synthesis Pathway

The overall transformation involves a two-step process: the bromination of 3,3,3-trifluoropropene (B1201522) to yield 2,3-dibromo-1,1,1-trifluoropropane, followed by an elimination reaction to produce the desired product.

Detailed Experimental Protocols

Protocol 1: Dehydrohalogenation of 2,3-Dibromo-1,1,1-trifluoropropane using Sodium Hydroxide (B78521)

This protocol is adapted from a documented industrial synthesis method.[1]

Step 1: Preparation of 2,3-dibromo-1,1,1-trifluoropropane

-

In a three-necked flask equipped with a thermometer, an air guide tube, and a reflux condenser, combine 1.6g of mesoporous sulfonic acid and 160g (1 mol) of liquid bromine.[1]

-

With stirring, raise the temperature to 35°C and begin to introduce 91.2g (0.95 mol) of 3,3,3-trifluoropropene over approximately 2 hours.[1]

-

Continue to stir the reaction mixture at 35°C for an additional 30 minutes.[1]

-

Cool the mixture to room temperature and filter to remove the catalyst. The resulting liquid is 2,3-dibromo-1,1,1-trifluoropropane.[1]

Step 2: Dehydrohalogenation

-

In a three-necked flask equipped with a thermometer, a constant pressure dropping funnel, and a distillation apparatus, add 200g of a 25% aqueous sodium hydroxide solution.[1]

-

With stirring, heat the sodium hydroxide solution to a temperature range of 75°C to 85°C.[1]

-

Add the 2,3-dibromo-1,1,1-trifluoropropane obtained in Step 1 dropwise to the heated solution.[1]

-

Simultaneously distill the product, collecting the fraction that boils between 32-36°C.[1] This yields 2-Bromo-3,3,3-trifluoroprop-1-ene with a reported purity of 99.9% and a yield of 94.1%.[1]

Protocol 2: Dehydrohalogenation using Potassium Hydroxide

This method utilizes an ethanolic solution of potassium hydroxide.

-

React 2,3-dibromo-1,1,1-trifluoropropane with an ethanol (B145695) solution of potassium hydroxide.[1]

-

The reaction generates 2-Bromo-3,3,3-trifluoroprop-1-ene, which is then purified by distillation.[1]

Alternative Synthesis Route

An alternative approach involves the reaction of trifluoropropylene with liquid bromine under illumination to generate trifluorodibromopropane, which is then reacted with an ethanol solution of potassium hydroxide.[1]

Reactivity and Applications

2-Bromo-3,3,3-trifluoroprop-1-ene is a valuable synthetic intermediate due to its dual functionality. The vinyl bromide moiety is susceptible to a variety of cross-coupling reactions, while the trifluoromethyl group imparts unique properties to the resulting products.

Key Reactions

-

Cross-Coupling Reactions: The vinyl bromide can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds. This allows for the direct introduction of the trifluoromethyl-substituted vinyl group into a wide range of organic molecules.[8]

-

Radical Acceptor: It can act as a radical acceptor in reactions with redox-active esters, leading to the formation of secondary trifluoromethylated alkyl bromides.[8]

Applications in Drug Development and Agrochemicals

The primary application of 2-Bromo-3,3,3-trifluoroprop-1-ene is as a trifluoromethylated synthetic building block.[3] The incorporation of the -CF3 group can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[9] It is used as an intermediate in the production of various organofluorine compounds for the pharmaceutical and agrochemical industries.[3][10]

Other Applications

-

Monomer in Fluoropolymer Production: It can be used as a monomer in the synthesis of fluoropolymers, imparting desirable properties such as chemical resistance and thermal stability.[3][10]

-

Fire Suppression: 2-Bromo-3,3,3-trifluoro-1-propene can be added to nitrogen gas to improve its fire suppression efficiency.[3]

-

Refrigerant: It has potential applications as a refrigerant.[11]

Biological Activity and Signaling Pathways

Current literature does not indicate that 2-Bromo-3,3,3-trifluoroprop-1-ene has direct biological activity or is involved in specific signaling pathways. Its significance in a biological context is primarily as a synthetic precursor to larger, biologically active molecules. The trifluoromethyl group it provides is a key pharmacophore in many approved drugs and agrochemicals.

Safety and Handling

2-Bromo-3,3,3-trifluoroprop-1-ene is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Hazard Information

| Hazard | Description | Reference(s) |

| Flammability | Extremely flammable liquid and vapor. | [3] |

| Health Hazards | May cause respiratory irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child. | |

| Incompatibilities | Incompatible with strong oxidizing agents. |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

-

Store in a cool, dry, well-ventilated area away from heat and ignition sources. Recommended storage temperature is 2-8°C.[3]

-

Keep containers tightly closed.[2]

Conclusion

2-Bromo-3,3,3-trifluoroprop-1-ene is a fundamentally important building block in fluorine chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable tool for the introduction of the trifluoromethyl group in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. fishersci.at [fishersci.at]

- 3. 2-BROMO-3,3,3-TRIFLUOROPROPENE | 1514-82-5 [chemicalbook.com]

- 4. 2-BROMO-3,3,3-TRIFLUOROPROPENE - Safety Data Sheet [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 2-Bromo-3,3,3-trifluoro-1-propene, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. savemyexams.com [savemyexams.com]

- 8. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 9. 2-bromo-3,3,3-trifluoroprop-1-ene (1514-82-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. echemi.com [echemi.com]

- 11. 1-Bromo-2-chloro-3,3,3-trifluoroprop-1-ene | C3HBrClF3 | CID 54452241 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3,3,3-trifluoroprop-1-ene

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and synthetic applications of 2-Bromo-3,3,3-trifluoroprop-1-ene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

2-Bromo-3,3,3-trifluoroprop-1-ene is a halogenated organic compound that presents as a clear, colorless to pale yellow liquid at room temperature.[1] It possesses a sharp, pungent odor characteristic of many volatile halogenated hydrocarbons.[1] Due to the presence of bromine and fluorine atoms, it is a relatively dense liquid.[1] The compound is stable under standard conditions but is classified as extremely flammable.[1][2]

Table 1: Quantitative Physicochemical Data for 2-Bromo-3,3,3-trifluoroprop-1-ene

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂BrF₃ | [3][4][5][6][7] |

| Molecular Weight | 174.95 g/mol | [3][8] |

| CAS Number | 1514-82-5 | [4][5][6] |

| Appearance | Clear colorless liquid | [1][2][4][5][6] |

| Boiling Point | 29-30 °C | [2][5][6][8] |

| Melting Point | < -50 °C | [4] |

| Density | 1.686 g/cm³ | [2][4][5][6] |

| Vapor Pressure | 82 kPa at 25°C | [2][4][6] |

| Flash Point | ~ -10 °F (~ -23 °C) | [2][5][6] |

| Refractive Index (n20/D) | 1.3550 | [5][6][8] |

| Water Solubility | 1.01 g/L at 20 °C (immiscible) | [1][4][5][6] |

| Solubility in Organic Solvents | Soluble in most organic solvents | [1][2][5][6] |

| Log P (Octanol-Water Partition Coefficient) | 2.7 at 25°C and pH 7 | [2][4][6] |

| Surface Tension | 72 mN/m at 1 g/L and 20°C | [2][6] |

| Storage Temperature | 2-8°C | [1][2][5][6][8] |

Reactivity and Handling

2-Bromo-3,3,3-trifluoroprop-1-ene is a reactive compound valuable in organic synthesis. Its chemical structure, featuring a vinyl bromine and a trifluoromethyl group, makes it a versatile building block.[2][9] The vinyl bromine allows for participation in cross-coupling reactions such as Suzuki and Stille couplings, facilitating carbon-carbon bond formation.[1] The electron-deficient nature of the alkene also makes it suitable for Michael addition reactions.[1]

The compound is incompatible with strong oxidizing agents, strong bases, nucleophiles, and reducing agents.[1][2][10] It is also sensitive to air and light, and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from heat sources.[1][3][11] Due to its volatility and flammability, appropriate safety precautions must be taken during handling.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of 2-Bromo-3,3,3-trifluoroprop-1-ene. Below are summaries of key experimental protocols found in the literature.

A common method for the preparation of 2-Bromo-3,3,3-trifluoroprop-1-ene involves the dehydrohalogenation of a precursor.[1]

-

Starting Material: 2,3-dibromo-1,1,1-trifluoropropane.[1]

-

Reagent: A strong base, such as potassium hydroxide.[1]

-

Solvent: Typically an alcoholic solvent.[1]

-

Procedure: The reaction is carried out under mild heating conditions. The strong base facilitates the elimination of a hydrogen halide, leading to the formation of the double bond in 2-Bromo-3,3,3-trifluoroprop-1-ene.[1]

-

Purification: The product is typically purified by fractional distillation under reduced pressure.[1]

A patented method describes a two-step synthesis starting from trifluoropropene.[12]

-

Step 1: Bromination

-

Reactants: Bromine and trifluoropropene.[12]

-

Conditions: The reaction is conducted in a reactor with stirring at a temperature of 20-100 °C under illumination.[12]

-

Endpoint: The reaction is complete when the material turns light yellow or colorless and transparent.[12]

-

Product: 2,3-dibromo-1,1,1-trifluoropropane.[12]

-

-

Step 2: Dehydrobromination

-

Reactants: 2,3-dibromo-1,1,1-trifluoropropane, an alkali solution (e.g., 15-35% NaOH or KOH), and a phase-transfer catalyst (e.g., Tetrabutylammonium bromide).[12]

-

Apparatus: A reactor equipped with a rectifier.[12]

-

Procedure: The alkali solution and phase-transfer catalyst are heated to 40-90 °C with stirring. The 2,3-dibromo-1,1,1-trifluoropropane is then added dropwise. The product is simultaneously rectified with a controlled reflux ratio (1:1 to 10:1).[12]

-

2-Bromo-3,3,3-trifluoroprop-1-ene can be used as a radical acceptor in cross-coupling reactions to synthesize secondary trifluoromethylated alkyl bromides.[13]

-

Reactants:

-

Solvent: Dry Methanol (MeOH).[13]

-

Apparatus: An oven-dried Schlenk tube with a magnetic stirrer.[13]

-

Procedure:

-

The redox-active ester and Hantzsch ester are charged into the Schlenk tube.[13]

-

The tube is evacuated and backfilled with argon three times.[13]

-

Dry MeOH and 2-Bromo-3,3,3-trifluoroprop-1-ene are added.[13]

-

The sealed tube is heated to 40°C and irradiated with 24W blue LEDs (430-490 nm) for 8 hours.[13]

-

-

Purification: The reaction mixture is concentrated, and the product is purified by silica (B1680970) gel chromatography.[13]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Caption: Synthesis via Dehydrohalogenation.

Caption: Two-Step Synthesis from Trifluoropropene.

Caption: Cross-Coupling Experimental Workflow.

Applications in Research and Development

2-Bromo-3,3,3-trifluoroprop-1-ene is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[9] The incorporation of its trifluoromethyl group into molecules can enhance biological activity, metabolic stability, and lipophilicity.[9][14] This makes it a valuable building block for developing new drugs with improved pharmacokinetic profiles.[14] In material science, it is used in the production of specialty polymers and coatings, where the fluorinated structure contributes to enhanced chemical resistance and thermal stability.[9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromo-3,3,3-trifluoroprop-1-ene (1514-82-5) for sale [vulcanchem.com]

- 3. fishersci.at [fishersci.at]

- 4. 2-BROMO-3,3,3-TRIFLUOROPROPENE - Safety Data Sheet [chemicalbook.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. 2-BROMO-3,3,3-TRIFLUOROPROPENE | 1514-82-5 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. 2-Bromo-3,3,3-trifluoro-1-propene 97 1514-82-5 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 13. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 14. nbinno.com [nbinno.com]

Spectroscopic Analysis of 2-Bromo-3,3,3-trifluoroprop-1-ene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3,3,3-trifluoroprop-1-ene (CAS No. 1514-82-5). Designed for researchers, scientists, and drug development professionals, this document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-Bromo-3,3,3-trifluoroprop-1-ene.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.5 | Singlet | =CH2 |

| 6.0 | Singlet | =CH2 |

Note: The two singlets for the vinyl protons suggest they are diastereotopic.

Table 2: 13C NMR Spectroscopic Data

| Atom | Estimated Chemical Shift (ppm) | Expected Multiplicity (due to 19F coupling) |

| C1 (=CH2) | 130-140 | Quartet (2JCF) |

| C2 (-C(Br)=) | 100-110 | Quartet (2JCF) |

| C3 (-CF3) | 120-130 | Quartet (1JCF) |

Table 3: 19F NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -63.7 | Singlet | -CF3 |

Table 4: IR Spectroscopic Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch |

| ~1650 | Medium | C=C stretch |

| 1300-1100 | Strong | C-F stretch |

| ~700 | Strong | C-Br stretch |

Note: This is a representative peak list. Actual peak positions and intensities may vary based on the specific experimental conditions.

Table 5: Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 174 | ~100 | [M]+ (with 79Br) |

| 176 | ~98 | [M+2]+ (with 81Br) |

Expected Fragmentation: Common fragmentation pathways for halogenated alkenes include the loss of a halogen atom (Br radical) and the trifluoromethyl group (CF3 radical).

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 500 MHz spectrometer, is typically used for acquiring 1H, 13C, and 19F NMR spectra.

Sample Preparation:

-

Approximately 10-20 mg of 2-Bromo-3,3,3-trifluoroprop-1-ene is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for 1H and 13C NMR, is added. For 19F NMR, an external or internal reference standard like CFCl3 is used.

Data Acquisition:

-

1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

13C NMR: Due to the lower natural abundance of 13C, a larger number of scans and a higher sample concentration are typically required. Proton decoupling is employed to simplify the spectrum.

-

19F NMR: The spectrum is acquired with proton decoupling.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR or a Cary 630 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for this analysis.

Methodology (ATR):

-

A background spectrum of the clean ATR crystal is recorded.

-

A small drop of neat 2-Bromo-3,3,3-trifluoroprop-1-ene is placed directly onto the ATR crystal.

-

The sample spectrum is recorded over a typical range of 4000-400 cm-1.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer capable of electron ionization (EI) is commonly used for the analysis of volatile organic compounds.

Methodology (Electron Ionization):

-

A small amount of the sample is introduced into the ion source, where it is vaporized.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Signaling Pathways and Logical Relationships

The relationships between the different spectroscopic techniques and the information they provide for structural elucidation can be visualized as follows:

An In-depth Technical Guide to 2-Bromo-3,3,3-trifluoro-1-propene (CAS 1514-82-5): A Key Building Block for Trifluoromethylated Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,3,3-trifluoro-1-propene (CAS Number: 1514-82-5), hereafter referred to as BTP, is a pivotal chemical intermediate in the synthesis of a wide array of fluorinated organic molecules. The strategic incorporation of a trifluoromethyl (-CF3) group into molecular scaffolds is a well-established strategy in medicinal and agricultural chemistry to enhance biological activity, metabolic stability, and lipophilicity.[1] BTP serves as a versatile and reactive building block for the direct introduction of the trifluoromethylvinyl moiety, streamlining the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of BTP, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

BTP is a colorless to almost colorless liquid with a molecular formula of C₃H₂BrF₃ and a molecular weight of 174.95 g/mol .[3][4][5] It is characterized by its low boiling point and high volatility. BTP is soluble in most organic solvents but immiscible with water.[2]

Table 1: Physicochemical Properties of 2-Bromo-3,3,3-trifluoro-1-propene

| Property | Value | Reference |

| CAS Number | 1514-82-5 | [3][5] |

| Molecular Formula | C₃H₂BrF₃ | [3][4] |

| Molecular Weight | 174.95 g/mol | [3][5] |

| Appearance | Colorless to almost colorless clear liquid | - |

| Boiling Point | 29-30 °C (lit.) | [2][3] |

| Density | 1.686 g/mL | [6] |

| Refractive Index | n20/D 1.3550 (lit.) | [2][3] |

| Solubility | Soluble in most organic solvents, immiscible with water. | [2] |

| Storage Temperature | 2-8°C | [3] |

Table 2: Spectroscopic Data of 2-Bromo-3,3,3-trifluoro-1-propene

| Spectrum Type | Characteristic Peaks/Signals | Reference |

| ¹H NMR | Consistent with the assigned structure. | - |

| ¹³C NMR | Consistent with the assigned structure. | - |

| ¹⁹F NMR | Consistent with the assigned structure. | [7] |

| Infrared (IR) | Characteristic absorption bands consistent with the assigned structure. | - |

| Mass Spectrometry (MS) | Consistent with the molecular weight and fragmentation pattern of the assigned structure. | - |

Synthesis of 2-Bromo-3,3,3-trifluoro-1-propene

Several methods for the synthesis of BTP have been reported. A common approach involves the reaction of 3,3,3-trifluoropropene (B1201522) with bromine, followed by dehydrobromination.

Experimental Protocol: Two-Step Synthesis from 3,3,3-Trifluoropropene

This protocol describes a two-step synthesis of 2-bromo-3,3,3-trifluoropropene from 3,3,3-trifluoropropene.

Step 1: Bromination of 3,3,3-Trifluoropropene

-

In a suitable reactor equipped with a stirrer, thermometer, and light source, charge with liquid bromine.

-

While stirring and maintaining the temperature between 20-100 °C, introduce 3,3,3-trifluoropropene gas.

-

Irradiate the reaction mixture with a light source.

-

Continue the reaction until the characteristic color of bromine disappears, indicating the formation of 2,3-dibromo-1,1,1-trifluoropropane.

Step 2: Dehydrobromination of 2,3-dibromo-1,1,1-trifluoropropane

-

In a separate reactor equipped with a rectifier, add an aqueous alkali solution (e.g., NaOH or KOH) and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt).

-

Heat the mixture to 40-90 °C with stirring.

-

Slowly add the 2,3-dibromo-1,1,1-trifluoropropane obtained in Step 1 to the reactor.

-

Simultaneously, distill the product, 2-bromo-3,3,3-trifluoropropene, from the reaction mixture. Control the reflux ratio to ensure efficient separation.

-

The collected distillate is the final product.

Biological Significance and Applications in Drug Development

The primary significance of BTP in drug development lies in its role as a precursor to trifluoromethyl-containing molecules. The trifluoromethyl group is a bioisostere for various functional groups and can significantly enhance the pharmacological properties of a drug candidate, including:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of the drug.

-

Binding Affinity: The high electronegativity of the fluorine atoms can lead to stronger interactions with biological targets.

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Case Study: Synthesis of Celecoxib

A notable application of BTP is in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. A continuous flow synthesis of Celecoxib has been developed using BTP as a key starting material.[8]

Experimental Protocol: Continuous Flow Synthesis of Celecoxib from 2-Bromo-3,3,3-trifluoropropene

This protocol outlines the key steps in the continuous flow synthesis of Celecoxib.[8]

-

Generation of Trifluoropropynyl Lithium: 2-Bromo-3,3,3-trifluoropropene is reacted with a strong base (e.g., n-butyllithium) in a continuous flow reactor to generate trifluoropropynyl lithium.

-

Reaction with an Aldehyde: The freshly generated trifluoropropynyl lithium is immediately reacted with an appropriate aldehyde in a second flow reactor to form a secondary alcohol intermediate.

-

Oxidation to Ketone: The alcohol intermediate is then oxidized to the corresponding ketone in a subsequent flow reactor.

-

Condensation and Cyclization: The ketone is reacted with 4-sulfamidophenylhydrazine in a final flow reactor to yield Celecoxib with high regioselectivity.[8]

The overall yield for this three-step flow synthesis is approximately 50% with a total residence time of about one hour.[8]

Caption: Continuous flow synthesis of Celecoxib.

Mechanism of Action and Signaling Pathway of Celecoxib

Celecoxib selectively inhibits the COX-2 enzyme, which is involved in the inflammatory response. COX-2 converts arachidonic acid into prostaglandins, which are signaling molecules that mediate pain and inflammation. By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Caption: COX-2 signaling pathway and inhibition by Celecoxib.

Other Synthetic Applications

Beyond Celecoxib, BTP is a valuable reagent for the synthesis of various trifluoromethylated heterocycles, which are important scaffolds in medicinal chemistry. For example, it is used in the synthesis of:

-

Trifluoromethylated Pyrazoles: These compounds have shown a range of biological activities, including anti-inflammatory and potential anticancer properties. The synthesis often involves the reaction of BTP with a hydrazine derivative.[9][10]

-

Trifluoromethylated Pyrroles: These heterocycles are also of interest in drug discovery. BTP can be used in cycloaddition reactions to construct the pyrrole (B145914) ring.

Safety and Handling

2-Bromo-3,3,3-trifluoro-1-propene is a flammable liquid and should be handled with appropriate safety precautions. It is a suspected reproductive toxin and may cause respiratory irritation, drowsiness, or dizziness. Personal protective equipment, including gloves, eye protection, and a respirator, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area, away from sources of ignition.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |

| - | H336: May cause drowsiness or dizziness. |

Conclusion

2-Bromo-3,3,3-trifluoro-1-propene is a highly valuable and versatile building block for the introduction of the trifluoromethyl group in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility is exemplified in the efficient synthesis of the COX-2 inhibitor Celecoxib. A thorough understanding of its chemical properties, synthetic routes, and reaction mechanisms is crucial for researchers and scientists in the field of drug discovery and development to leverage its potential in creating novel and more effective therapeutic agents. As the demand for fluorinated compounds continues to grow, the importance of key intermediates like BTP will undoubtedly increase.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-BROMO-3,3,3-TRIFLUOROPROPENE | 1514-82-5 [chemicalbook.com]

- 3. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 4. researchgate.net [researchgate.net]

- 5. 2-溴-3,3,3-三氟-1-丙烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vapourtec.com [vapourtec.com]

- 9. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-3,3,3-trifluoroprop-1-ene: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3,3,3-trifluoroprop-1-ene is a halogenated alkene of significant interest in organic synthesis, particularly for the introduction of the trifluoromethyl group, a moiety of increasing importance in pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, and key synthetic applications. Detailed experimental protocols for its utilization in cross-coupling reactions are provided, alongside a discussion of its role in the synthesis of biologically active molecules.

Molecular Structure and Formula

2-Bromo-3,3,3-trifluoroprop-1-ene, with the chemical formula C₃H₂BrF₃, is a volatile, colorless liquid at room temperature.[1][2][3] Its structure features a terminal double bond, with a bromine atom and a trifluoromethyl group attached to the same carbon atom (C2).

Molecular Identifiers:

Below is a 2D representation of the molecular structure of 2-Bromo-3,3,3-trifluoroprop-1-ene.

Table 1: Computed Molecular Geometry

Computational chemistry provides valuable insights into the molecule's three-dimensional structure. The following table presents computed bond lengths and angles.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=C | 1.33 |

| C-Br | 1.89 |

| C-C | 1.52 |

| C-F | 1.34 |

| C-H | 1.08 |

| Bond Angles (degrees) | |

| C=C-Br | 122.0 |

| C=C-C | 124.0 |

| Br-C-C | 114.0 |

| F-C-F | 107.0 |

| F-C-C | 111.0 |

Note: These values are based on computational models and may vary slightly from experimental data.

Physicochemical Properties

2-Bromo-3,3,3-trifluoroprop-1-ene is a volatile and flammable liquid. Its physical properties are summarized in the table below.

Table 2: Physicochemical Properties of 2-Bromo-3,3,3-trifluoroprop-1-ene

| Property | Value | Reference(s) |

| Boiling Point | 29-30 °C | [3][4] |

| Density | 1.686 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.3550 | [3][4] |

| Flash Point | ~-12 °C | [2] |

| Water Solubility | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in most organic solvents | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Bromo-3,3,3-trifluoroprop-1-ene.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum is expected to show two signals corresponding to the two geminal protons on the terminal carbon of the double bond. These protons are chemically equivalent and will appear as a singlet.

The ¹³C NMR spectrum will display three distinct signals corresponding to the three carbon atoms in different chemical environments. The carbon atom bonded to the trifluoromethyl and bromine groups will be significantly deshielded.

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 2-Bromo-3,3,3-trifluoroprop-1-ene, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 3: Predicted NMR Chemical Shifts (in ppm)

| Nucleus | Predicted Chemical Shift (δ) |

| ¹H | 6.2 - 6.5 |

| ¹³C (C=) | 120 - 130 |

| ¹³C (-CBr) | 100 - 110 (quartet due to C-F coupling) |

| ¹³C (-CF₃) | 120 - 125 (quartet due to C-F coupling) |

| ¹⁹F | ~ -65 |

Note: Predicted values are based on typical chemical shift ranges and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-3,3,3-trifluoroprop-1-ene will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode |

| ~3100 | =C-H stretch |

| ~1650 | C=C stretch |

| 1300 - 1100 | C-F stretch (strong, multiple bands) |

| ~950 | =CH₂ wag |

| Below 700 | C-Br stretch |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.

Expected Fragmentation:

-

Molecular Ion (M⁺): Peaks at m/z 174 and 176.

-

Loss of Br•: A significant fragment corresponding to [M-Br]⁺.

-

Loss of CF₃•: A fragment corresponding to [M-CF₃]⁺.

Synthesis

The primary industrial synthesis of 2-Bromo-3,3,3-trifluoroprop-1-ene involves the dehydrohalogenation of 1,2-dibromo-3,3,3-trifluoropropane. This reaction is typically carried out using a strong base.

Applications in Organic Synthesis

2-Bromo-3,3,3-trifluoroprop-1-ene is a valuable building block for introducing the trifluoromethyl group into organic molecules. Its vinyl bromide functionality makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling

The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between 2-Bromo-3,3,3-trifluoroprop-1-ene and an organoboron compound.

Experimental Protocol: General Procedure for Suzuki Coupling

-

Reaction Setup: To an oven-dried flask, add the boronic acid (1.2 eq.), 2-Bromo-3,3,3-trifluoroprop-1-ene (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-100 °C) for several hours.

-

Work-up: After cooling to room temperature, extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purification: Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of 2-Bromo-3,3,3-trifluoroprop-1-ene with an alkene to form a more substituted alkene.

Experimental Protocol: General Procedure for Heck Reaction

-

Reaction Setup: In a reaction vessel, combine 2-Bromo-3,3,3-trifluoroprop-1-ene (1.0 eq.), the alkene (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand), and a base (e.g., Et₃N).

-

Solvent Addition: Add a suitable solvent (e.g., DMF or acetonitrile).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) until the starting material is consumed.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Isolate the product via column chromatography.

Relevance in Drug Development

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[5] 2-Bromo-3,3,3-trifluoroprop-1-ene serves as a key reagent for introducing this group, making it a valuable tool in the synthesis of novel therapeutic agents, including kinase and protease inhibitors.[6][7][8]

While a specific drug currently on the market synthesized directly using 2-Bromo-3,3,3-trifluoroprop-1-ene and its direct impact on a signaling pathway is not prominently documented in the readily available literature, its utility in the synthesis of kinase inhibitors provides a logical framework for its potential application. For instance, many kinase inhibitors target signaling pathways that are aberrantly activated in cancer, such as the RAF-MEK-ERK pathway. A hypothetical scenario involves the use of 2-Bromo-3,3,3-trifluoroprop-1-ene to synthesize a novel inhibitor of a kinase in this pathway.

This diagram illustrates a hypothetical scenario where a novel kinase inhibitor, synthesized using 2-Bromo-3,3,3-trifluoroprop-1-ene, targets and inhibits RAF kinase, thereby blocking the downstream signaling cascade that leads to cell proliferation. This represents a common strategy in the development of anti-cancer therapeutics.

Safety and Handling

2-Bromo-3,3,3-trifluoroprop-1-ene is a flammable and volatile liquid that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant and should be stored in a cool, dry place away from ignition sources.

Conclusion

2-Bromo-3,3,3-trifluoroprop-1-ene is a versatile and important reagent in modern organic synthesis. Its unique structure allows for the efficient introduction of the trifluoromethyl group, a key pharmacophore in many contemporary drug candidates. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- 1. 1-Propene, 2-bromo-3,3,3-trifluoro- | C3H2BrF3 | CID 272696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2-BROMO-3,3,3-TRIFLUOROPROPENE | 1514-82-5 [chemicalbook.com]

- 4. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 8. DSpace [kb.osu.edu]

An In-depth Technical Guide on the Stability and Storage of 2-Bromo-3,3,3-trifluoroprop-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-3,3,3-trifluoroprop-1-ene (CAS 1514-82-5). Understanding the chemical stability of this reagent is critical for ensuring its integrity in experimental settings and for the development of robust synthetic methodologies. This document outlines the known stability profile, optimal storage conditions, potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Core Stability Profile

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of 2-Bromo-3,3,3-trifluoroprop-1-ene, the following storage and handling conditions are recommended based on information from safety data sheets and supplier guidelines.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated)[3] | To minimize volatility and slow down potential degradation reactions, including polymerization. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen)[2] | To prevent oxidation and degradation from atmospheric oxygen. The compound is air-sensitive.[1] |

| Light Exposure | Store in a light-resistant container (e.g., amber vial)[1] | To prevent light-induced degradation or polymerization. |

| Container | Tightly sealed container[2][4] | To prevent evaporation of this volatile compound and exposure to air and moisture. |

| Environment | Dry, cool, and well-ventilated area[2][4] | To ensure a safe storage environment and prevent accumulation of flammable vapors. |

Chemical Incompatibilities

Contact with the following substances should be avoided to prevent vigorous reactions, degradation of the material, and potential safety hazards.

| Incompatible Material Class | Specific Examples | Potential Outcome |

| Strong Oxidizing Agents [2][5] | Peroxides, Nitrates, Perchlorates | Vigorous or explosive reaction. |

| Strong Bases [6] | Sodium Hydroxide, Potassium tert-butoxide | Degradation and elimination reactions. |

| Nucleophiles [6] | Amines, Thiols | Nucleophilic substitution or addition reactions. |

| Reducing Agents [6] | Hydrides | Potential for reduction of the double bond or C-Br bond. |

| Alkali Metals [2] | Sodium, Potassium | Vigorous reaction. |

| Finely Divided Metals [2] | Aluminum, Magnesium, Zinc | Potential for catalytic degradation or reaction. |

Potential Degradation Pathways

While specific studies on the degradation of 2-Bromo-3,3,3-trifluoroprop-1-ene under storage conditions are limited, logical degradation pathways can be inferred from its chemical structure. The primary modes of degradation are likely to be oxidation and polymerization.

Caption: Potential degradation pathways for 2-Bromo-3,3,3-trifluoroprop-1-ene.

Experimental Protocols for Stability Assessment

A comprehensive stability study for 2-Bromo-3,3,3-trifluoroprop-1-ene should involve both long-term and accelerated testing. The following protocols are representative methodologies for assessing the stability of this compound.

Protocol 1: Long-Term Stability Study

Objective: To evaluate the stability of 2-Bromo-3,3,3-trifluoroprop-1-ene under recommended storage conditions over an extended period.

Methodology:

-

Sample Preparation: Aliquot at least three different batches of 2-Bromo-3,3,3-trifluoroprop-1-ene into amber glass vials with PTFE-lined screw caps. If the product is supplied with a stabilizer (e.g., copper chip), ensure it is present in the study samples. Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.

-

Storage Conditions: Store the vials at the recommended temperature of 2-8°C in a controlled environment.

-

Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Method: Use a validated stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to assess the purity of the compound and identify any degradation products.

-

GC Column: A mid-polarity column suitable for halogenated volatile organic compounds.

-

Injector: Split/splitless injector at an appropriate temperature to ensure complete volatilization without thermal degradation.

-

Oven Program: A temperature gradient program to effectively separate the parent compound from potential impurities and degradation products.

-

MS Detector: Electron Ionization (EI) source with mass scanning to identify and quantify the parent peak and any new peaks that appear over time.

-

-

Data Analysis: At each time point, determine the purity of 2-Bromo-3,3,3-trifluoroprop-1-ene. Identify and, if possible, quantify any significant degradation products. A significant change is typically defined as a failure to meet the established purity specification or the appearance of a specified degradation product above a certain threshold.

Protocol 2: Accelerated Stability Study

Objective: To predict the long-term stability of 2-Bromo-3,3,3-trifluoroprop-1-ene by subjecting it to elevated temperatures.

Methodology:

-

Sample Preparation: Prepare samples as described in the long-term stability study protocol.

-

Storage Conditions: Place the sealed vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C).

-

Testing Intervals: Analyze the samples at shorter, more frequent intervals (e.g., 0, 1, 3, and 6 months).

-

Analytical Method: Employ the same validated GC-MS method as used in the long-term stability study.

-

Data Analysis: Monitor the rate of degradation at the elevated temperature. The data can be used to model the degradation kinetics and estimate the shelf-life at the recommended storage temperature.

Caption: A generalized workflow for conducting stability studies on 2-Bromo-3,3,3-trifluoroprop-1-ene.

Summary and Recommendations

2-Bromo-3,3,3-trifluoroprop-1-ene is a valuable but reactive building block that requires careful storage and handling to maintain its quality. The key to its stability is protection from heat, light, and air. Adherence to the recommended storage conditions of refrigeration (2-8°C) under an inert atmosphere in a tightly sealed, light-resistant container is paramount. For critical applications, it is advisable to perform periodic purity checks using a suitable analytical method like GC-MS, especially for older batches or material that may have been exposed to suboptimal conditions. By following these guidelines, researchers, scientists, and drug development professionals can ensure the reliability of their experimental results and the integrity of their synthetic processes.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Bromo-3,3,3-trifluoroprop-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Bromo-3,3,3-trifluoroprop-1-ene (CAS No. 1514-82-5). The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical Identification and Physical Properties

2-Bromo-3,3,3-trifluoroprop-1-ene is a halogenated organic compound.[1] It is a colorless to pale yellow liquid with a pungent odor.[1]

| Property | Value |

| Molecular Formula | C3H2BrF3[2] |

| Molecular Weight | 174.95 g/mol [2] |

| CAS Number | 1514-82-5[2] |

| Physical State | Liquid[2] |

| Appearance | Clear, colorless to slight yellow liquid[1][3] |

| Boiling Point | 29-30 °C[4][5] |

| Melting Point/Freezing Point | < -50 °C[2][3] |

| Density | 1.686 g/cm³[5] |

| Vapor Pressure | 82 kPa at 25°C[2] |

| Flash Point | |

| Water Solubility | 1.01 g/L at 20 °C[2] |

| Solubility in Organic Solvents | Soluble in most organic solvents[5] |

| log Pow (Octanol-water partition coefficient) | 2.7 at 25 °C[2] |

| Refractive Index | n20/D 1.3550[4] |

Hazard Identification and Classification

2-Bromo-3,3,3-trifluoroprop-1-ene is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions.

| Hazard Classification | Category | Hazard Statement |

| Skin Irritation | 2 | H315 - Causes skin irritation[6] |

| Eye Irritation | 2A | H319 - Causes serious eye irritation[6] |

| Mutagenicity | 2 | H341 - Suspected of causing genetic defects[6] |

| Reproductive Toxicity | 2 | H361 - Suspected of damaging fertility or the unborn child[7][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 - May cause respiratory irritation[6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336 - May cause drowsiness or dizziness[7] |

GHS Pictograms: [4]

-

Health hazard

-

Exclamation mark

Toxicological Information

| Toxicity Type | Species | Route | Value |

| Acute Toxicity (Fish) | Oncorhynchus mykiss (Rainbow trout) | - | LC50: 4.3 mg/L (96 h)[2][3] |

| Acute Toxicity (Aquatic Invertebrates) | Daphnia magna (Water flea) | - | EC50: 35.8 mg/L (48 h)[2][3] |

| Toxicity to Algae | Pseudokirchneriella subcapitata | - | EC50: > 89.3 mg/L (96 h)[2][3] |

Experimental Protocols

Safe Handling Protocol

Objective: To outline the standard operating procedure for the safe handling of 2-Bromo-3,3,3-trifluoroprop-1-ene in a laboratory setting.

Materials:

-

2-Bromo-3,3,3-trifluoroprop-1-ene

-

Appropriate Personal Protective Equipment (PPE):

-

Chemical fume hood

-

Glassware and equipment for the intended experiment

-

Spill kit for volatile organic compounds

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Don all required PPE before handling the chemical.

-

Have a spill kit readily accessible.

-

Ensure an eyewash station and safety shower are in close proximity.[6]

-

-

Handling:

-

Storage:

-

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Collect waste in a designated, labeled container.

-

Spill Cleanup Protocol

Objective: To provide a step-by-step procedure for cleaning up a small spill (less than 100 mL) of 2-Bromo-3,3,3-trifluoroprop-1-ene. For larger spills, evacuate the area and contact emergency services.

Materials:

-

Spill kit for volatile organic compounds containing:

-

Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

-

Chemical-resistant gloves

-

Safety goggles or face shield

-

Disposable shoe covers

-

Plastic bags for waste disposal

-

Scoop and dustpan (non-sparking)

-

-

Chemical fume hood

Procedure:

-

Immediate Response:

-

Alert personnel in the immediate area of the spill.

-

If the spill is outside a fume hood, evacuate the area and ensure it is well-ventilated.

-

If the spill is inside a fume hood, keep the sash at a safe working height.

-

-

Containment:

-

Wearing appropriate PPE, contain the spill by creating a dike around the spill with absorbent material.[9]

-

-

Absorption:

-

Apply absorbent material over the spill, working from the outside in.[9]

-

Allow the absorbent to fully soak up the liquid.

-

-

Cleanup:

-

Carefully collect the absorbed material using a non-sparking scoop and dustpan.

-

Place the contaminated absorbent material into a labeled plastic bag for hazardous waste disposal.

-

-

Decontamination:

-

Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Place all contaminated cleaning materials in the hazardous waste bag.

-

-

Disposal:

-

Seal the waste bag and dispose of it according to institutional and regulatory guidelines.

-

Visualizations

Caption: Required PPE for handling 2-Bromo-3,3,3-trifluoroprop-1-ene.

Caption: Logical workflow for responding to a chemical spill.

First Aid Measures

In case of exposure to 2-Bromo-3,3,3-trifluoroprop-1-ene, follow these first aid measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6][8]

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[3][6]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, hydrogen bromide, and hydrogen fluoride.[6][7]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

-

Explosion Hazard: Vapors may form explosive mixtures with air.[7] There is a risk of explosion if heated under confinement.[6] Use a water spray to cool exposed containers.[6]

Accidental Release Measures

For accidental releases, refer to the Spill Cleanup Protocol in section 4.2. Ensure the area is well-ventilated and that all personnel involved in the cleanup are wearing appropriate PPE. Prevent the chemical from entering drains and waterways.[3]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 2-ブロモ-3,3,3-トリフルオロ-1-プロペン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.at [fishersci.at]

- 8. fishersci.com [fishersci.com]

- 9. acs.org [acs.org]

discovery and history of 2-Bromo-3,3,3-trifluoroprop-1-ene

An In-depth Technical Guide to 2-Bromo-3,3,3-trifluoroprop-1-ene: Discovery, History, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3,3,3-trifluoroprop-1-ene (BTP), a fluorinated organic compound of significant interest in various scientific and industrial fields. The document details its discovery and historical development, tracing the evolution of its synthetic methodologies. A thorough examination of its physicochemical properties is presented, with quantitative data organized into structured tables for clarity. Furthermore, this guide outlines the key applications of BTP, particularly its role as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, its use in polymer science, and its function as a fire extinguishing agent. Detailed experimental protocols for its synthesis and diagrams illustrating key concepts are included to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

2-Bromo-3,3,3-trifluoroprop-1-ene, with the chemical formula C₃H₂BrF₃, is a halogenated alkene that has emerged as a crucial intermediate in organic synthesis.[1][2] The presence of a trifluoromethyl group and a bromine atom on a propene backbone imparts unique reactivity, making it a valuable precursor for the introduction of the trifluoromethyl moiety into a wide range of molecules.[2] This property is particularly advantageous in the development of new pharmaceuticals and agrochemicals, where trifluoromethyl groups can enhance biological activity, metabolic stability, and lipophilicity.[2] This guide delves into the scientific journey of 2-Bromo-3,3,3-trifluoroprop-1-ene, from its initial synthesis to its current applications.

Chapter 1: Discovery and Early History

The synthesis of 2-Bromo-3,3,3-trifluoroprop-1-ene was first reported in the mid-20th century. A 1951 publication in the Journal of the Chemical Society described the bromination of 3,3,3-trifluoropropene (B1201522) (CF₃CH=CH₂) followed by alkaline treatment to yield 2-Bromo-3,3,3-trifluoroprop-1-ene.[3][4] This early work laid the foundation for subsequent investigations into the chemistry and potential uses of this compound. Further studies in the following year, also published in the Journal of the Chemical Society, explored reactions involving hydrogen bromide and 3,3,3-trifluoropropyne, which also led to the formation of bromotrifluoropropenes, including the 2-bromo isomer.[3]

Initially, the compound was primarily of academic interest. However, with the growing importance of organofluorine chemistry, particularly in the life sciences and materials science, 2-Bromo-3,3,3-trifluoroprop-1-ene gained recognition as a key synthetic intermediate.[1][2] Its utility as a precursor to the 3,3,3-trifluoroacetylenic anion through dehydrobromination with strong bases like LDA or BuLi further expanded its synthetic applications.[3][4]

Chapter 2: Evolution of Synthetic Methodologies

The synthesis of 2-Bromo-3,3,3-trifluoroprop-1-ene has evolved to improve efficiency, yield, and scalability. The primary methods employed are dehydrohalogenation of dihalogenated precursors and direct bromination of a trifluoropropene derivative.

Dehydrohalogenation of 2,3-dibromo-1,1,1-trifluoropropane

A common and effective method for preparing 2-Bromo-3,3,3-trifluoroprop-1-ene is the dehydrohalogenation of 2,3-dibromo-1,1,1-trifluoropropane.[5] This reaction is typically carried out using a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, often in the presence of a phase-transfer catalyst to enhance the reaction rate.[5][6]

Experimental Protocol:

A detailed procedure for this synthesis is as follows:[6]

-

A 26.5% solution of sodium hydroxide (60g, 0.39 mol) is prepared in a three-neck round bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

Trioctylmethylammonium chloride (Aliquat 336, 3g, 0.00742 mol) is added as a phase-transfer catalyst.

-

The mixture is heated to 50°C with vigorous stirring.

-

2,3-dibromo-1,1,1-trifluoropropane (50g, 0.1953 mol) is added dropwise to the reaction mixture.

-

After the addition is complete, the temperature is raised to 70°C.

-

The product, 2-Bromo-3,3,3-trifluoroprop-1-ene, is distilled from the reaction mixture at a vapor temperature of 33-34°C.

-

The collected product is then washed and dried to yield the pure compound. This method has been reported to provide a yield of 80.46% with a purity of 99.20%.[6]

Synthesis from 3,3,3-Trifluoropropene

Another widely used synthetic route involves the reaction of 3,3,3-trifluoropropene with bromine.[7][8] This method typically proceeds in two steps: the addition of bromine across the double bond of trifluoropropene to form 1,2-dibromo-3,3,3-trifluoropropane, followed by dehydrobromination to yield the desired product.

Experimental Protocol:

A representative experimental procedure is as follows:[8]

-

Bromination: Liquid bromine (160g, 1 mol) and a mesoporous sulfonic acid catalyst (1.6g) are combined in a three-necked flask equipped with a thermometer, a gas inlet tube, and a reflux condenser. The mixture is heated to 35°C with stirring, and 3,3,3-trifluoropropene (91.2g, 0.95 mol) is bubbled through the solution over approximately 2 hours. The reaction is stirred for an additional 30 minutes at 35°C. After cooling to room temperature, the catalyst is filtered off to yield the crude 1,2-dibromo-3,3,3-trifluoropropane.

-

Dehydrobromination: The crude product from the first step is added dropwise to a stirred aqueous solution of 25% sodium hydroxide (200g) heated to 75-85°C in a three-necked flask equipped with a thermometer, a constant pressure dropping funnel, and a distillation apparatus. The product, 2-Bromo-3,3,3-trifluoroprop-1-ene, is co-distilled as it is formed. The fraction collected between 32-36°C is the desired product. This method has been reported to achieve a yield of 94.1% and a purity of 99.9%.[8]

Chapter 3: Physicochemical Properties

The physical and chemical properties of 2-Bromo-3,3,3-trifluoroprop-1-ene are well-documented and are crucial for its handling, storage, and application.[6]

Physical Properties

The key physical properties of 2-Bromo-3,3,3-trifluoroprop-1-ene are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂BrF₃ | [9][10] |

| Molecular Weight | 174.95 g/mol | [9][11] |

| Appearance | Clear, colorless liquid | [5][9] |

| Boiling Point | 29-30 °C | [9][11] |

| Density | 1.686 g/cm³ | [9][12] |

| Refractive Index (n20/D) | 1.3550 | [9][11] |

| Flash Point | ~ -10 °F (~ -23 °C) | [6][9] |

| Vapor Pressure | 341 mmHg at 25°C | [12][13] |

| Water Solubility | Immiscible | [5][9] |

| Solubility in Organic Solvents | Soluble in most organic solvents | [5][9] |

| Storage Temperature | 2-8 °C | [9][11] |

Spectroscopic Data

Spectroscopic analysis confirms the structure of 2-Bromo-3,3,3-trifluoroprop-1-ene.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Consistent with the presence of two non-equivalent vinyl protons. | [14] |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. | [14] |

| ¹³C NMR | Signals corresponding to the sp² and sp³ hybridized carbon atoms. | [14] |

| Infrared (IR) | Characteristic absorption bands for C=C stretching, C-F stretching, and C-Br stretching. | [14] |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. | [14] |

| UV/Visible | No significant absorption maxima above solvent cut-off wavelengths. | [14] |

Chemical Reactivity

2-Bromo-3,3,3-trifluoroprop-1-ene is a stable compound under standard conditions but is extremely flammable.[5][9] It is incompatible with strong oxidizing agents.[5][9] The presence of the vinyl bromine and the trifluoromethyl group makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki and Stille couplings, where the bromine atom allows for palladium-catalyzed carbon-carbon bond formation.[5]

Chapter 4: Applications

The unique chemical structure of 2-Bromo-3,3,3-trifluoroprop-1-ene has led to its use in several important applications.

Pharmaceutical and Agrochemical Synthesis

The primary application of 2-Bromo-3,3,3-trifluoroprop-1-ene is as a trifluoromethylated synthetic building block.[2][13] The trifluoromethyl group is a key pharmacophore that can significantly enhance the efficacy and pharmacokinetic properties of drug candidates.[2] This compound serves as a precursor for synthesizing various trifluoromethyl-substituted molecules, including intermediates for fluorine-containing medicines and pesticides.[2][8] For example, it has been used to synthesize 2-trifluoromethacrylic acid, an important intermediate for fluorine-containing pharmaceuticals, coatings, and polymers.[8]

Polymer Chemistry

2-Bromo-3,3,3-trifluoroprop-1-ene can be used as a monomer in the production of fluoropolymers.[1][13] The incorporation of this monomer can impart desirable properties to the resulting polymers, such as enhanced chemical resistance, thermal stability, and low surface energy.[1] These specialty polymers find applications in demanding environments, such as in the electronics and automotive industries.[1]

Fire Extinguishing Agent

2-Bromo-3,3,3-trifluoroprop-1-ene has been investigated as a high-efficiency fire extinguishing agent and a potential replacement for halons, which are being phased out due to their ozone-depleting properties.[3][15][16] Its fire suppression efficiency is attributed to its ability to act as a chemical inhibitor in combustion processes.[17] While it has shown promise, its behavior under certain conditions, where it can act as a fuel, has also been noted.[17]

Conclusion

2-Bromo-3,3,3-trifluoroprop-1-ene is a compound with a rich history that has transitioned from a subject of academic curiosity to a cornerstone of modern organofluorine chemistry. Its efficient synthetic routes and versatile reactivity have established it as an indispensable tool for the introduction of the trifluoromethyl group in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. As research continues to uncover new applications and refine its synthesis, the importance of 2-Bromo-3,3,3-trifluoroprop-1-ene in both academic and industrial settings is poised to grow. This guide has provided a detailed overview of its discovery, synthesis, properties, and applications, offering a valuable technical resource for the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. US8877988B2 - Synthesis of 1-BROM0-3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 4. CN104936934A - Synthesis of 1-bromo-3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Bromo-3,3,3-trifluoroprop-1-ene (1514-82-5) for sale [vulcanchem.com]

- 7. CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. jnfuturechemical.com [jnfuturechemical.com]

- 10. 1-Propene, 2-bromo-3,3,3-trifluoro- | C3H2BrF3 | CID 272696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromo-3,3,3-trifluoro-1-propene 97 1514-82-5 [sigmaaldrich.com]

- 12. 2-BROMO-3,3,3-TRIFLUOROPROPENE CAS 1514-82-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 13. lookchem.com [lookchem.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. 2-Bromo-3,3,3-trifluoropropene/BTP [beijingyuji.com]

- 16. nist.gov [nist.gov]

- 17. A Chemical Kinetic Mechanism for 2-Bromo-3,3,3-trifluoropropene (2-BTP) Flame Inhibition | NIST [nist.gov]

An In-depth Technical Guide to 2-Bromo-3,3,3-trifluoroprop-1-ene for Researchers and Drug Development Professionals

An essential guide for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of 2-Bromo-3,3,3-trifluoroprop-1-ene, including its commercial availability, pricing, key chemical properties, and detailed experimental protocols for its application in organic synthesis.

Commercial Availability and Pricing

2-Bromo-3,3,3-trifluoroprop-1-ene is readily available from a variety of chemical suppliers. The pricing can vary based on the supplier, purity, and quantity purchased. Below is a summary of representative commercial suppliers and their listed prices.

| Supplier | Quantity | Purity | Price (USD) |

| Sigma-Aldrich | 5g | 97% | $144.00 |

| TCI Chemical | 5g | >97.0% (GC) | $65.00 |

| TCI Chemical | 25g | >97.0% (GC) | $215.00 |

| SynQuest Laboratories | 25g | 98% | $70.00 |

| SynQuest Laboratories | 100g | 98% | $215.00 |

| SynQuest Laboratories | 250g | 98% | $495.00 |

| Apollo Scientific | 5g | - | £15.00 |

| Apollo Scientific | 25g | - | £36.00 |

| Apollo Scientific | 100g | - | £108.00 |

| Thermo Scientific Chemicals | 1g | 97% | $56.75 |

| Biosynth Carbosynth | 25g | - | $95.00 |

| Biosynth Carbosynth | 100g | - | $250.00 |

| Biosynth Carbosynth | 500g | - | $600.00 |

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the suppliers' websites for the most current pricing and availability.

Core Chemical Properties

2-Bromo-3,3,3-trifluoroprop-1-ene is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trifluoromethyl group, a moiety of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Key Properties:

-

CAS Number: 1514-82-5

-

Molecular Formula: C₃H₂BrF₃

-

Molecular Weight: 174.95 g/mol

-

Appearance: Colorless to pale yellow liquid.

-

Boiling Point: 29-30 °C (lit.)

-

Density: 1.686 g/mL at 25 °C (lit.)

-

Solubility: Soluble in most organic solvents; insoluble in water.

Experimental Protocols

Synthesis of 2-Bromo-3,3,3-trifluoroprop-1-ene

A common laboratory-scale synthesis involves the dehydrobromination of 1,2-dibromo-3,3,3-trifluoropropane (B1583363).

Materials:

-

1,2-dibromo-3,3,3-trifluoropropane

-

Potassium hydroxide (B78521) (KOH)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve potassium hydroxide in ethanol with gentle heating.

-

Once the potassium hydroxide is fully dissolved, cool the solution to room temperature.

-

Slowly add 1,2-dibromo-3,3,3-trifluoropropane to the ethanolic KOH solution while stirring.

-

After the addition is complete, gently heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully distill the product, collecting the fraction boiling at approximately 29-30 °C.

-

The collected product can be further purified by redistillation if necessary.

Catalyst-Free Decarboxylative Cross-Coupling with Redox-Active Esters

This protocol describes the synthesis of secondary trifluoromethylated alkyl bromides using 2-bromo-3,3,3-trifluoropropene as a radical acceptor.

Materials:

-

Redox-active ester (e.g., N-hydroxyphthalimide ester of a carboxylic acid)

-